molecular formula C9H15ClO3 B14368462 Ethyl 2-(chlorocarbonyl)-3-methylpentanoate CAS No. 93633-85-3

Ethyl 2-(chlorocarbonyl)-3-methylpentanoate

Cat. No.: B14368462
CAS No.: 93633-85-3
M. Wt: 206.66 g/mol
InChI Key: JAWUQJBMLWORCE-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorocarbonyl)-3-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to the second carbon of the ethyl ester chain and a methyl group on the third carbon of the pentanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(chlorocarbonyl)-3-methylpentanoate typically involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process begins by adding ethyl acetoacetate to a reactor and cooling it to a temperature range of -5 to 10°C. Sulfonyl chloride is then added dropwise to the reactor. After the addition is complete, the temperature is gradually raised to 20-25°C, and the reaction is allowed to proceed for approximately 4 hours. Following the reaction, the mixture is subjected to reduced pressure to remove any residual acidic gases, which are absorbed by a caustic soda solution. The final product is obtained by distillation under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorocarbonyl)-3-methylpentanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to produce the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

Scientific Research Applications

Ethyl 2-(chlorocarbonyl)-3-methylpentanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industrial Chemistry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(chlorocarbonyl)-3-methylpentanoate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes rearrangement or elimination to yield the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Ethyl 2-(chlorocarbonyl)-3-methylpentanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorocarbonyl and a methyl group, which confer distinct chemical properties and reactivity.

Properties

CAS No.

93633-85-3

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

ethyl 2-carbonochloridoyl-3-methylpentanoate

InChI

InChI=1S/C9H15ClO3/c1-4-6(3)7(8(10)11)9(12)13-5-2/h6-7H,4-5H2,1-3H3

InChI Key

JAWUQJBMLWORCE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)OCC)C(=O)Cl

Origin of Product

United States

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